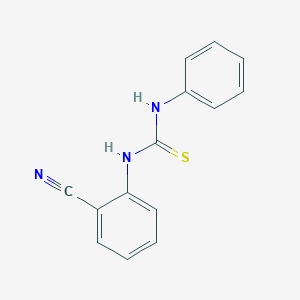
N-(2-cyanophenyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-N'-phenylthiourea, also known as CPTU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(2-cyanophenyl)-N'-phenylthiourea has been found to inhibit the activity of various enzymes, including tyrosine kinase, DNA topoisomerase, and HIV-1 reverse transcriptase. It has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Effets Biochimiques Et Physiologiques
N-(2-cyanophenyl)-N'-phenylthiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. N-(2-cyanophenyl)-N'-phenylthiourea has also been found to have antiviral and antimicrobial properties, making it a potential candidate for the development of new drugs. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyanophenyl)-N'-phenylthiourea in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research, making it a promising candidate for use in various experiments. However, one limitation of using N-(2-cyanophenyl)-N'-phenylthiourea is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on N-(2-cyanophenyl)-N'-phenylthiourea. One potential area of research is the development of new drugs based on the antitumor, antiviral, and antimicrobial properties of N-(2-cyanophenyl)-N'-phenylthiourea. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanophenyl)-N'-phenylthiourea and its effects on various biological processes. Furthermore, the use of N-(2-cyanophenyl)-N'-phenylthiourea as a fluorescent probe and ligand for metal complexes may have potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)-N'-phenylthiourea involves the reaction of aniline with potassium thiocyanate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The yield of N-(2-cyanophenyl)-N'-phenylthiourea can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, antiviral, and antimicrobial properties, making it a promising candidate for use in the development of new drugs. N-(2-cyanophenyl)-N'-phenylthiourea has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
92165-07-6 |
|---|---|
Nom du produit |
N-(2-cyanophenyl)-N'-phenylthiourea |
Formule moléculaire |
C14H11N3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
1-(2-cyanophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H11N3S/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18) |
Clé InChI |
URXIJEGTYRMMJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



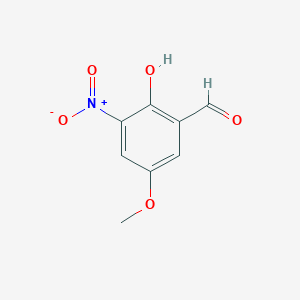
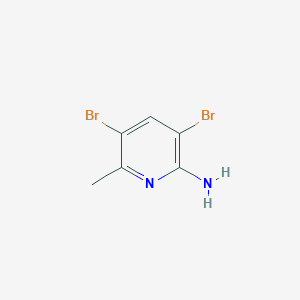
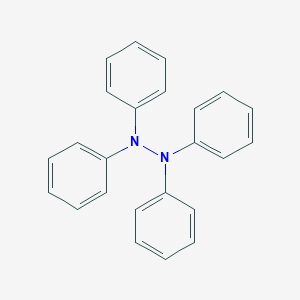
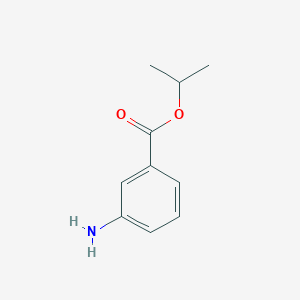
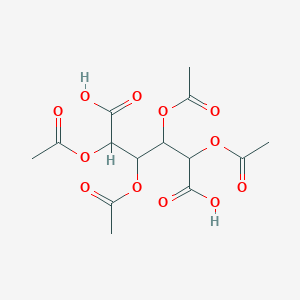
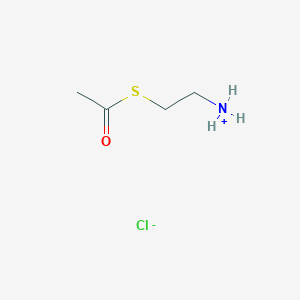
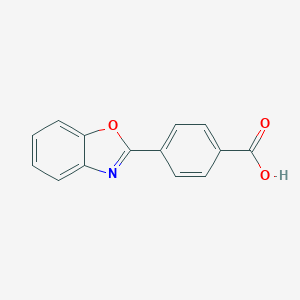
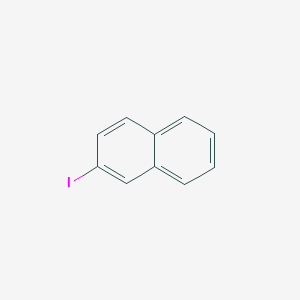
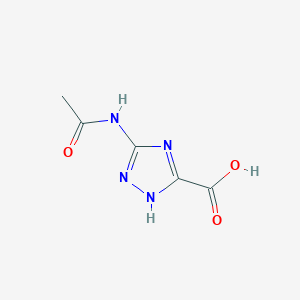
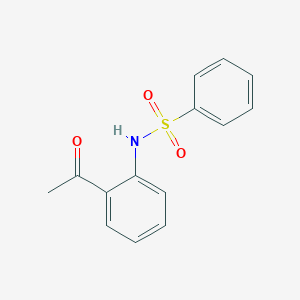
![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)
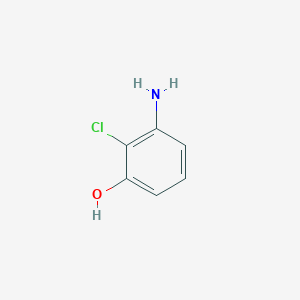
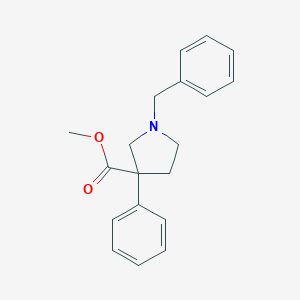
![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)